molecular formula C15H14O4 B1295417 Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid CAS No. 4237-50-7

Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid

Cat. No. B1295417
CAS RN: 4237-50-7
M. Wt: 258.27 g/mol
InChI Key: KWRLXQHDQNHPLW-UHFFFAOYSA-N
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Description

Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid is a compound that has been studied in various contexts due to its potential biological and chemical significance. While the provided papers do not directly address this exact compound, they do provide insights into related compounds that can help infer some properties and reactions of Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simpler aromatic compounds and incorporating functional groups through processes such as condensation, hydrolysis, hydroxylation, and esterification . For example, (3-Hydroxy-4-methoxy phenyl) acetic acid was synthesized from isovanillin and rodanine, with an overall yield of 59.6% . Similarly, the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl] acetate involved esterification and subsequent reactions with 3,4-dihydro-2H-pyran and other reagents .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, (3-Methoxyphenyl)acetic acid crystallizes in the monoclinic space group P21/c and forms dimers in the crystalline state through O-H...O hydrogen bonds . The title compound in another study, DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, shows the acetic acid side chain adopting a roughly perpendicular orientation to the phenyl ring .

Chemical Reactions Analysis

The chemical behavior of related compounds includes their stability under certain conditions and their reactivity. For example, 3-methoxy-4-hydroxyphenyllactic acid (MHPLA) was used as an internal standard for the measurement of other metabolites in human cerebrospinal fluid, indicating its stability under the conditions of the study . The biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid by bacterial species also highlights the stereoselective nature of biochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their behavior in analytical techniques. For instance, the assay of urinary 4-hydroxy-3-methoxyphenylacetic (homovanillic) acid by liquid chromatography with electrochemical detection suggests its electroactive nature and the ability to be separated based on its physicochemical properties . The stability of various metabolites in human cerebrospinal fluid at -70 degrees C also provides information on the physical stability of these compounds .

Relevant Case Studies

Case studies involving related compounds often focus on their biological significance or their role as biomarkers. For example, increased levels of homovanillic acid in urine have been associated with neuroblastoma, pheochromocytoma, and Parkinson's disease . The anti-oxidation activities of (3-Hydroxy-4-methoxy phenyl) acetic acid were studied using the DPPH radical scavenging method, indicating its potential therapeutic applications .

Scientific Research Applications

Antioxidant Properties and Structural Activity Relationships

Research on hydroxycinnamic acids (HCAs), including Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid, highlights their significant biological properties, particularly as antioxidants. Structural Activity Relationships (SARs) studies indicate the critical role of an unsaturated bond in the side chain and the ortho-dihydroxy phenyl group for antioxidant activity. These studies lay the foundation for generating more potent antioxidant molecules through medicinal chemistry (Razzaghi-Asl et al., 2013).

Pharmacological and Biological Activities

The conjugates of p-Coumaric acid, a related compound, have been extensively studied for their bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. This research underlines the potential of hydroxycinnamic acids and their derivatives in developing treatments for various diseases, suggesting that modifications can enhance biological activities (Pei et al., 2016).

Applications in Cosmetic and Pharmaceutical Industries

Hydroxycinnamic acids and their derivatives, including Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid, exhibit multiple functions that are beneficial in cosmetic and therapeutic formulations. These include UV protective effects, anti-aging, and anti-inflammatory properties. The challenge of poor stability and degradation has been addressed through microencapsulation techniques, enabling sustained release and enhanced stability in formulations (Taofiq et al., 2017).

Biotechnological Applications

The versatility of hydroxycinnamic acids extends into biotechnological applications, particularly in the synthesis of biodegradable polymers from lactic acid. This showcases the compound's potential as a sustainable feedstock for green chemistry, enabling the production of valuable chemicals via biotechnological routes (Gao et al., 2011).

Environmental and Industrial Applications

In addition to their biological and cosmetic applications, hydroxycinnamic acids have shown potential in environmental and industrial contexts. Their antioxidant activities contribute to the development of natural preservation methods and sustainable practices in various industries, underscoring the importance of these compounds in promoting environmental health and sustainability (Shahidi & Chandrasekara, 2010).

Safety And Hazards

The safety and hazards of a compound depend on its chemical structure and reactivity. For example, 4-Methoxyphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard, causing skin irritation, serious eye irritation, and may cause respiratory irritation7. However, the specific safety and hazards information for Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid is not readily available.


Future Directions

The future directions in the study of a compound depend on its potential applications and the current state of research. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota has been found to improve host metabolic condition in diet-induced obese mice8. This suggests potential applications in the prevention of metabolic disorders. However, the specific future directions for research on Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid are not readily available.


properties

IUPAC Name

2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-13-9-7-12(8-10-13)15(18,14(16)17)11-5-3-2-4-6-11/h2-10,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRLXQHDQNHPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282914
Record name Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid

CAS RN

4237-50-7
Record name NSC28711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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